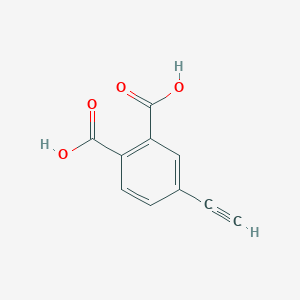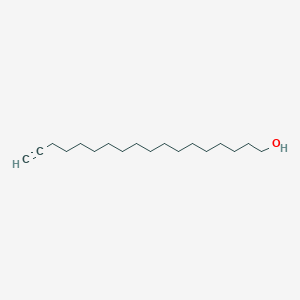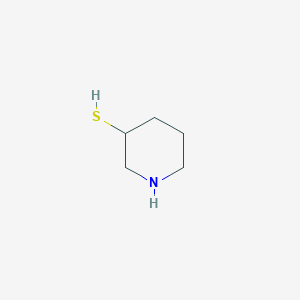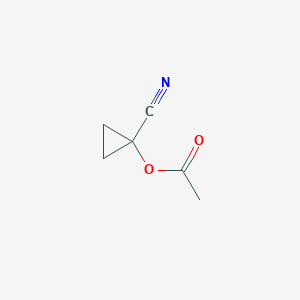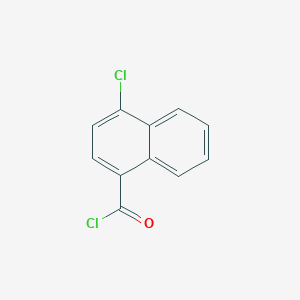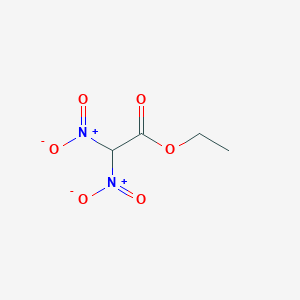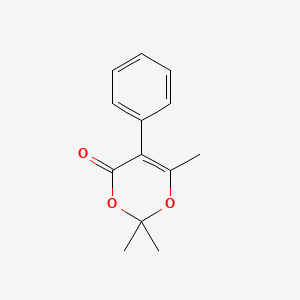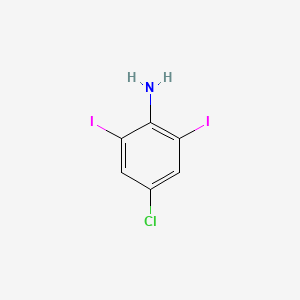
2,6-Diiodo-4-chloroaniline
Overview
Description
“2,6-Diiodo-4-chloroaniline” is a chemical compound that is not widely documented. It is similar to other compounds such as “2,6-Diiodo-4-nitroaniline” and “4-Chloro-2,6-dibromoaniline” which are used as intermediates in the manufacture of dyes, pharmaceuticals, and other substances .
Synthesis Analysis
The synthesis of similar compounds like “4-Chloro-2,6-dibromoaniline” has been reported. For instance, “4-Chloro-2,6-dibromoaniline” was prepared by bromination of p-chloroaniline . An electrochemical study of 4-chloroaniline in a water/acetonitrile mixture has also been reported .Chemical Reactions Analysis
The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated by cyclic voltammetry and differential pulse voltammetry. It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Scientific Research Applications
Bioremediation and Environmental Cleanup :
- Chloroaniline-based compounds, including 2,6-Diiodo-4-chloroaniline, are significant contaminants in aquatic and terrestrial environments. Research by Kuhn and Suflita (1989) demonstrated that these compounds can be biologically dehalogenated under methanogenic conditions in polluted aquifers, suggesting potential applications in bioremediation strategies (Kuhn & Suflita, 1989).
Electrochemical Applications :
- Studies by Kádár et al. (2001) on the electrochemical oxidation of chloroaniline derivatives in acetonitrile solution reveal insights into their chemical behavior under electrochemical conditions. This research can inform the development of electrochemical sensors or degradation techniques for environmental monitoring (Kádár et al., 2001).
Chemical Synthesis and Material Science :
- Bollag et al. (1983) explored the reactions between chloroanilines and phenolic humus constituents, leading to the formation of hybrid organic compounds. This research has implications for understanding the environmental behavior of chloroanilines and their potential uses in synthesizing novel materials (Bollag et al., 1983).
Radiation Technology in Wastewater Treatment :
- The study by Wang and Wang (2021) investigated the degradation of chloroaniline in chemical wastewater using ionizing radiation technology. This approach demonstrates the potential of radiation technology in treating wastewater containing chloroaniline compounds (Wang & Wang, 2021).
Structural and Chemical Analysis :
- Ferguson et al. (1998) conducted research on halogeno-aniline derivatives, including structural analysis and intermolecular interactions. Understanding these properties is crucial for various applications in chemistry and material science (Ferguson et al., 1998).
Biodegradation Studies :
- Vangnai and Petchkroh (2007) isolated bacteria capable of degrading 4-chloroaniline, a compound structurally related to 2,6-Diiodo-4-chloroaniline. Understanding the biodegradation pathways of these compounds is vital for environmental management and pollution control (Vangnai & Petchkroh, 2007).
properties
IUPAC Name |
4-chloro-2,6-diiodoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPIIGOMFMISTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClI2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529210 | |
| Record name | 4-Chloro-2,6-diiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diiodo-4-chloroaniline | |
CAS RN |
88149-53-5 | |
| Record name | 4-Chloro-2,6-diiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





